
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide
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Overview
Description
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide: is a chemical compound belonging to the indolium family. It is characterized by the presence of a heptyl group attached to the nitrogen atom of the indolium ring, along with three methyl groups at positions 2, 3, and 3. The bromide ion serves as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide typically involves the alkylation of 2,3,3-trimethylindolenine with heptyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives.
Reduction Reactions: Reduction of the indolium ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or ethanol, using nucleophiles such as sodium chloride or potassium iodide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents.
Major Products Formed:
Substitution Reactions: Formation of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, chloride or iodide.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of indoline derivatives.
Scientific Research Applications
Table 1: Synthesis Conditions
Reagent | Solvent | Temperature | Reaction Time |
---|---|---|---|
2,3,3-trimethylindoline | Acetonitrile | Reflux | 4-24 hours |
Alkyl halide (e.g., bromide) | Ethanol | Reflux | 4-24 hours |
Chemistry
In the field of organic chemistry, this compound serves as a valuable reagent and catalyst in various chemical reactions. Its ability to undergo oxidation and reduction reactions makes it suitable for synthesizing other complex organic compounds.
Biology
In biological research, 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is employed as a fluorescent probe for cellular imaging. Its unique structure allows it to interact with cellular membranes and proteins, facilitating studies on membrane dynamics and protein interactions.
Medicine
Recent studies have highlighted its potential therapeutic properties:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent in clinical settings.
- Anticancer Properties : Preliminary research indicates potential anticancer activity through mechanisms involving enzyme inhibition and apoptosis induction in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common bacterial pathogens. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial agents.
Case Study 2: Fluorescent Imaging
In a separate investigation, researchers utilized this compound as a fluorescent probe in live-cell imaging. The study demonstrated that the compound could selectively stain cellular membranes without cytotoxic effects. This property makes it a promising candidate for further development in biological imaging techniques.
Mechanism of Action
The mechanism of action of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to visualize and track molecular events within cells. The pathways involved in its action include signal transduction, gene expression, and enzymatic activity modulation .
Comparison with Similar Compounds
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 1-Propyl-2,3,3-trimethyl-3H-indolium bromide
- 1-Butyl-2,3,3-trimethyl-3H-indolium chloride
Comparison: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties compared to its shorter alkyl chain analogs. This longer alkyl chain enhances its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the bromide counterion can be easily substituted, providing versatility in chemical modifications .
Biological Activity
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is a quaternary ammonium compound characterized by its unique indolium structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. The following article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure
The chemical formula for this compound is C14H20BrN. It features a quaternary ammonium structure which contributes to its solubility and interaction with biological membranes.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 284.19 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Antimicrobial Effects
Research has indicated that quaternary ammonium compounds like 3H-Indolium derivatives exhibit significant antimicrobial properties. In a study examining various indolium compounds, it was found that certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
- Objective : To evaluate the antimicrobial efficacy of 3H-Indolium derivatives.
- Method : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Results : The compound showed a notable zone of inhibition (average diameter of 15 mm against S. aureus).
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been studied in various cancer cell lines.
Case Study: Cytotoxicity Assessment
- Cell Lines : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Method : MTT assay to determine cell viability post-treatment.
- Results :
- IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant cytotoxicity.
Neuroprotective Effects
Emerging research suggests that indolium compounds may possess neuroprotective properties. A study explored the effect of this compound on neuronal cells subjected to oxidative stress.
Case Study: Neuroprotection in Oxidative Stress
- Objective : To assess the protective effects of the compound against oxidative stress-induced apoptosis in neuronal cells.
- Method : Neuronal cell lines were treated with hydrogen peroxide alongside varying concentrations of the indolium compound.
- Results : The compound reduced apoptosis by approximately 40% at a concentration of 20 µM, highlighting its potential as a neuroprotective agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Membrane Disruption : Its quaternary ammonium structure allows it to integrate into cellular membranes, disrupting their integrity and leading to cell lysis in microbial applications.
- Reactive Oxygen Species (ROS) Regulation : The compound appears to modulate ROS levels in cells, contributing to its neuroprotective effects.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through mitochondrial dysfunction.
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile of 3H-Indolium compounds. Studies have indicated potential cytotoxic effects at higher concentrations; thus, careful dosage regulation is necessary in therapeutic applications.
Toxicity Data Summary
Endpoint | Findings |
---|---|
Acute Toxicity | Moderate toxicity observed in animal models |
Genotoxicity | No significant genotoxic effects reported |
Reproductive Toxicity | Limited studies; further research needed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide?
The compound is typically synthesized via alkylation of 2,3,3-trimethyl-3H-indole with heptyl bromide. A representative method involves dissolving the indole derivative and heptyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux (80°C for 24 h), followed by filtration and washing with cold solvent to isolate the product . Key parameters include molar ratios (e.g., 1:5.3 indole:alkylating agent) and solvent choice to maximize yield. Purification via column chromatography or recrystallization may be required for analytical-grade material.
Q. How is the structural integrity of this indolium salt confirmed post-synthesis?
Characterization relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example:
- 1H NMR (DMSO-d6) should display resonances for the heptyl chain (δ ~4.50 ppm, -CH2-N+), aromatic protons (δ 7.5–8.0 ppm), and methyl groups (δ 1.45–2.83 ppm) .
- HRMS should match the theoretical molecular weight (C19H29BrN+: calculated m/z 350.14) with <2 ppm error .
- FTIR can validate the absence of unreacted starting materials (e.g., C-Br stretches at ~550 cm⁻¹) .
Q. What solvent systems are compatible with this compound for spectroscopic studies?
The compound is soluble in polar solvents like DMSO, DMF, and acetonitrile but exhibits limited solubility in non-polar solvents (e.g., hexane). Stability studies suggest avoiding prolonged exposure to moisture or acidic conditions to prevent decomposition of the indolium core .
Q. How does alkyl chain length (e.g., heptyl vs. ethyl) influence physicochemical properties?
Longer alkyl chains (e.g., heptyl) enhance hydrophobicity and may reduce solubility in aqueous media. Comparative studies on similar imidazolium salts show that longer chains increase melting points and thermal stability but may hinder crystallization .
Q. What safety precautions are critical during handling?
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Avoid inhalation; work in a fume hood.
- Store in airtight containers away from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can this compound be functionalized for applications in photonics or bioimaging?
The indolium core can be modified with sulfonate or carboxyalkyl groups (e.g., 6-bromohexanoic acid) to enhance water solubility for biological probes. A two-step process involving alkylation and condensation with CH(OEt)3 in pyridine has been used to synthesize fluorescent cyanine dyes . Such derivatives exhibit pH-sensitive fluorescence, useful in cellular imaging .
Q. What methodologies resolve contradictions in reported yields for alkylation reactions?
Yield discrepancies often arise from solvent polarity, reaction time, and alkylating agent purity. For example:
- Acetonitrile yields higher conversions (~80%) compared to DMF due to better nucleophilicity .
- Microwave-assisted synthesis reduces reaction time from 24 h to <6 h, minimizing side reactions .
- Use of excess alkylating agent (≥5 eq.) compensates for steric hindrance from the heptyl chain .
Q. How does counterion exchange (Br⁻ vs. Cl⁻ or I⁻) affect ionic liquid properties?
Replacing bromide with larger anions (e.g., PF6⁻) can modulate melting points and electrochemical stability. For imidazolium analogs, bromide salts exhibit higher conductivity (~10 mS/cm) but lower thermal stability (<200°C) compared to bis(trifluoromethylsulfonyl)imide derivatives .
Q. What analytical techniques quantify trace bromide impurities?
- Capillary electrophoresis (CE) with direct UV detection at 200 nm resolves Br⁻ from Cl⁻ (resolution >1.5) using a borate buffer (pH 9.2) .
- Ion chromatography with suppressed conductivity detection offers ppm-level sensitivity for halide analysis .
Q. How can computational modeling predict this compound’s reactivity in nucleophilic environments?
DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution on the indolium core, identifying reactive sites for nucleophilic attack. Studies on analogous imidazolium salts show that the C2 position is most electrophilic, making it a target for SN2 reactions .
Properties
CAS No. |
125252-52-0 |
---|---|
Molecular Formula |
C18H28BrN |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-heptyl-2,3,3-trimethylindol-1-ium;bromide |
InChI |
InChI=1S/C18H28N.BrH/c1-5-6-7-8-11-14-19-15(2)18(3,4)16-12-9-10-13-17(16)19;/h9-10,12-13H,5-8,11,14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UZCZKCJKNBPHHV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-] |
Origin of Product |
United States |
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